molecular formula C15H11F3N2O3 B5723662 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5723662
M. Wt: 324.25 g/mol
InChI Key: PYTHTKSQILLGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. In

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation and pain. In preclinical studies, this compound has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been found to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its potent anti-inflammatory and analgesic activities, as well as its potential use in the treatment of cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigation of the potential use of this compound in the treatment of other diseases, such as arthritis and autoimmune disorders.
3. Development of new synthetic routes for the production of this compound.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Studies to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)aniline with 3-methyl-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation mechanism and yields the desired product as a white solid.

Scientific Research Applications

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-4-2-7-12(13(9)20(22)23)14(21)19-11-6-3-5-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTHTKSQILLGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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